4-Chloro-7-(2-fluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a similar class of compounds, have been reported to target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
It can be inferred from related compounds that the affected pathways might involve the signaling pathways of the aforementioned protein targets .
Result of Action
Related pyrimidine derivatives have been reported to have anticancer activity, suggesting that this compound may also have potential anticancer effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, including pyrrolo[2,3-D]pyrimidines, have been shown to have significant anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
The specific cellular effects of 7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine are not well-documented. It is known that pyrimidine derivatives can have a broad range of effects on cells, particularly in the context of cancer. For example, they can inhibit protein kinases, which play key roles in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Molecular Mechanism
It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that pyrimidine derivatives can be involved in various metabolic pathways, including those involving enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine typically involves the reaction of 2-fluorobenzylamine with a suitable pyrimidine precursor under specific conditions. The reaction is often carried out in the presence of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxides and reduced forms of the compound .
Scientific Research Applications
7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: It serves as a tool compound in chemical biology to study the mechanisms of action of related compounds and to develop new therapeutic strategies.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: These compounds share structural similarities with 7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also contain fused pyrimidine rings and are studied for their potential therapeutic applications.
Uniqueness
7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine is unique due to its specific substitution pattern and the presence of both fluorobenzyl and chloro groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-chloro-7-[(2-fluorophenyl)methyl]pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFN3/c14-12-10-5-6-18(13(10)17-8-16-12)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWQENPBOOCORA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2N=CN=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439689 |
Source
|
Record name | AGN-PC-0N47BI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171620-43-2 |
Source
|
Record name | AGN-PC-0N47BI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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